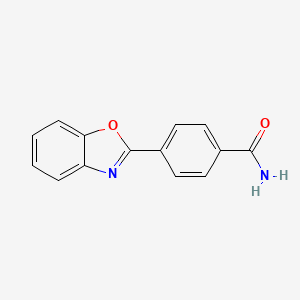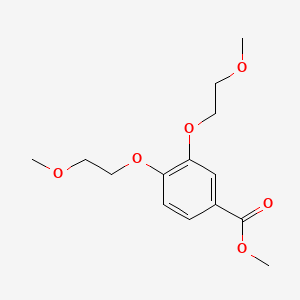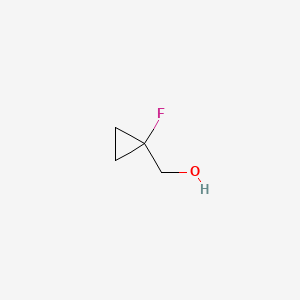
(1-Fluorocyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Fluorocyclopropyl)methanol is an organic compound with the molecular formula C4H7FO It is a fluorinated cyclopropyl derivative, characterized by the presence of a fluorine atom attached to a cyclopropyl ring, which is further connected to a methanol group
准备方法
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed cross-coupling reaction of aryl halides with a bench-stable (1-fluorocyclopropyl)tin reagent . This method allows for the direct introduction of the 1-fluorocyclopropyl group under mild conditions.
Industrial Production Methods
Industrial production of (1-Fluorocyclopropyl)methanol may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
(1-Fluorocyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form cyclopropyl derivatives with different functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield (1-Fluorocyclopropyl)aldehyde, while reduction can produce (1-Fluorocyclopropyl)methane.
科学研究应用
(1-Fluorocyclopropyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structural features make it a valuable tool in studying the effects of fluorine substitution on biological activity.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including improved metabolic stability and bioavailability.
作用机制
The mechanism of action of (1-Fluorocyclopropyl)methanol involves its interaction with molecular targets and pathways influenced by the presence of the fluorine atom. Fluorine can modulate the compound’s physicochemical properties, such as conformation, pKa, and lipophilicity, which in turn affect its pharmacokinetic profile and biological activity . The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry.
相似化合物的比较
Similar Compounds
Cyclopropylmethanol: Lacks the fluorine atom, resulting in different chemical and biological properties.
(1-Chlorocyclopropyl)methanol: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and stability.
(1-Bromocyclopropyl)methanol: Similar to the chlorinated derivative but with a bromine atom.
Uniqueness
(1-Fluorocyclopropyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased metabolic stability and altered electronic effects. These features make it a valuable compound in the development of new materials and pharmaceuticals.
属性
IUPAC Name |
(1-fluorocyclopropyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO/c5-4(3-6)1-2-4/h6H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEYSMRZZLYOCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154985-93-0 |
Source


|
| Record name | (1-fluorocyclopropyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the main finding of the research regarding (1-fluorocyclopropyl)methanol?
A1: The research primarily focuses on characterizing the intramolecular hydrogen bonding present in this compound. Through microwave spectroscopy and quantum chemical calculations, the researchers were able to confirm the presence of this type of bonding within the molecule []. This finding contributes to a deeper understanding of the compound's structural properties and potential reactivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

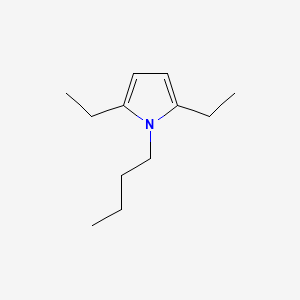
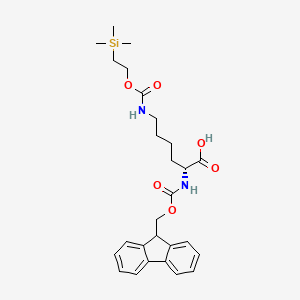
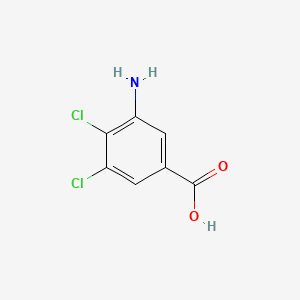
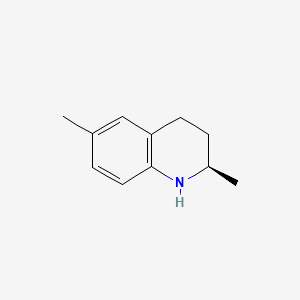
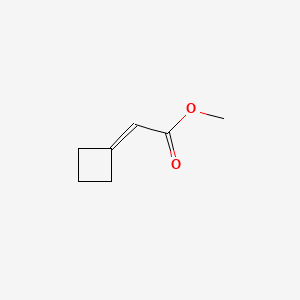

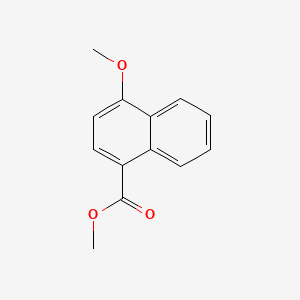

![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride](/img/structure/B599433.png)
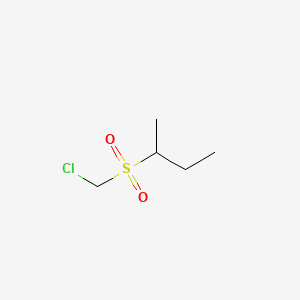
![Acetamide,N-[4-(fluoromethoxy)phenyl]-](/img/structure/B599437.png)
